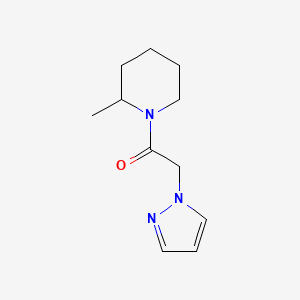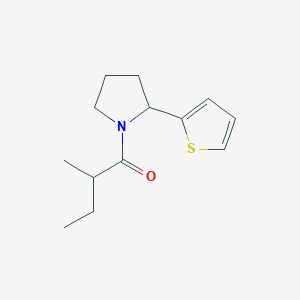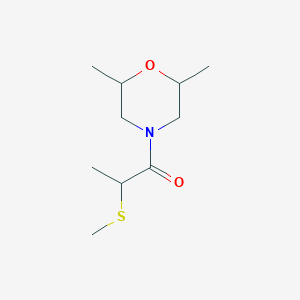
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in lab experiments include its potency and selectivity as a PKC inhibitor, as well as its ability to inhibit downstream signaling pathways involved in various cellular processes. However, the limitations of using 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide include its potential toxicity and the need for careful handling and storage.
Future Directions
For the use of 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in scientific research include the development of new therapeutic agents for various diseases, the study of cellular signaling pathways, and the identification of new targets for PKC inhibition. In addition, further research is needed to determine the optimal dosage and administration of 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide for different applications.
Synthesis Methods
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 6-bromo-3-pyridinecarboxylic acid methyl ester, followed by the reaction with dimethylformamide dimethyl acetal. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Scientific Research Applications
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been widely used in scientific research for its unique properties as a PKC inhibitor. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been used in the study of cellular signaling pathways and the development of new therapeutic agents for various diseases.
properties
IUPAC Name |
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-12(2)14(9-11)18-16(20)13-7-8-15(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFLZKFNOFENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)




![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

